molecular formula C22H28N2O3 B6130386 2,6-dimethoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol

2,6-dimethoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol

Cat. No. B6130386
M. Wt: 368.5 g/mol
InChI Key: ONHITQRENKTXCH-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol, also known as DPPE, is a chemical compound that has been the subject of scientific research due to its potential use as a therapeutic agent. DPPE belongs to the class of phenethylamine derivatives and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol is not fully understood. However, it has been proposed that 2,6-dimethoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol acts as a dopamine receptor antagonist and a serotonin receptor agonist. 2,6-dimethoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol has been shown to bind to the dopamine D2 receptor and block the binding of dopamine. This results in a decrease in dopamine activity, which may contribute to its antipsychotic and antidepressant effects. 2,6-dimethoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol has also been shown to activate the serotonin 5-HT1A receptor, which may contribute to its anxiolytic and analgesic effects.
Biochemical and Physiological Effects:
2,6-dimethoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol has been shown to exhibit various biochemical and physiological effects. It has been shown to decrease the levels of dopamine and its metabolites in the brain, which may contribute to its antipsychotic and antidepressant effects. 2,6-dimethoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol has also been shown to increase the levels of serotonin and its metabolites in the brain, which may contribute to its anxiolytic and analgesic effects. 2,6-dimethoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol has been shown to have a low affinity for the histamine H1 receptor, which may contribute to its low sedative effects.

Advantages and Limitations for Lab Experiments

2,6-dimethoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol has several advantages for lab experiments. It has been shown to have a high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor, which makes it a useful tool for studying the function of these receptors. 2,6-dimethoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol has also been shown to have a low toxicity and low sedative effects, which makes it a safe compound to use in lab experiments. However, 2,6-dimethoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol has several limitations for lab experiments. It has a low solubility in water, which makes it difficult to dissolve in aqueous solutions. 2,6-dimethoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol also has a short half-life, which makes it difficult to study its long-term effects.

Future Directions

There are several future directions for research on 2,6-dimethoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol. One direction is to study the mechanism of action of 2,6-dimethoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol in more detail. This may involve investigating the interaction of 2,6-dimethoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol with other neurotransmitter receptors and studying its effects on intracellular signaling pathways. Another direction is to investigate the potential use of 2,6-dimethoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol in the treatment of other neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, future research may involve developing new synthetic routes for 2,6-dimethoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol that improve its purity and yield.

Synthesis Methods

2,6-dimethoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol can be synthesized using a multi-step synthetic route. The first step involves the reaction of 3-phenyl-2-propenal with piperazine to form the intermediate 1-(4-(3-phenyl-2-propen-1-yl)piperazin-1-yl)propan-1-one. The intermediate is then reacted with 2,6-dimethoxyphenol in the presence of sodium borohydride to produce 2,6-dimethoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol. The purity of 2,6-dimethoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2,6-dimethoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol has been studied for its potential use as a therapeutic agent for various diseases. It has been shown to possess antipsychotic, antidepressant, anxiolytic, and analgesic properties. 2,6-dimethoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol has also been investigated for its potential use in the treatment of Parkinson's disease and other neurological disorders.

properties

IUPAC Name

2,6-dimethoxy-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-26-20-15-19(16-21(27-2)22(20)25)17-24-13-11-23(12-14-24)10-6-9-18-7-4-3-5-8-18/h3-9,15-16,25H,10-14,17H2,1-2H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHITQRENKTXCH-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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